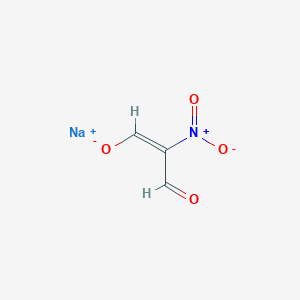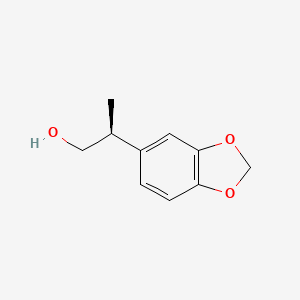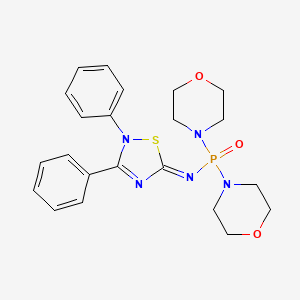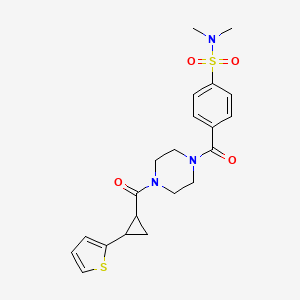![molecular formula C5H14N2 B2547777 [(2S)-2-アミノプロピル]ジメチルアミン CAS No. 70831-55-9](/img/structure/B2547777.png)
[(2S)-2-アミノプロピル]ジメチルアミン
説明
[(2S)-2-aminopropyl]dimethylamine is an organic compound with the molecular formula C5H14N2 It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
科学的研究の応用
[(2S)-2-aminopropyl]dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: [(2S)-2-aminopropyl]dimethylamine is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
Target of Action
It is known that similar compounds interact with various biological targets, such as enzymes and receptors, to exert their effects .
Mode of Action
It is likely that the compound interacts with its targets through a process of nucleophilic addition, similar to other amines . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
It is known that similar compounds can participate in various biochemical reactions, such as the formation of imines and enamines . These reactions can have downstream effects on various cellular processes.
Result of Action
Similar compounds are known to exert various effects at the molecular and cellular levels, potentially altering cellular functions and processes .
Action Environment
The action of [(2S)-2-aminopropyl]dimethylamine can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and other conditions can affect the compound’s action, efficacy, and stability . .
生化学分析
Biochemical Properties
[(2S)-2-aminopropyl]dimethylamine plays a role in biochemical reactions, particularly in the metabolism of methylated amines . It interacts with enzymes such as trimethylamine dehydrogenase, which oxidizes methyl groups to formaldehyde . This interaction is crucial in the utilization of methanol and methylated amines .
Cellular Effects
It is known that amines can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism . For instance, amines can act as signaling molecules, influencing the behavior of cells .
Molecular Mechanism
The molecular mechanism of [(2S)-2-aminopropyl]dimethylamine involves its interactions with biomolecules. It can bind to enzymes, influencing their activity . For example, it can act as a substrate for certain enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of amines can influence their long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of [(2S)-2-aminopropyl]dimethylamine can vary with different dosages in animal models . High doses of amines can have toxic or adverse effects
Metabolic Pathways
[(2S)-2-aminopropyl]dimethylamine is involved in the metabolic pathways of methylated amines . It interacts with enzymes such as trimethylamine dehydrogenase, influencing the metabolic flux and metabolite levels .
Transport and Distribution
It is known that amines can interact with transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Amines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
[(2S)-2-aminopropyl]dimethylamine can be synthesized through several methods. One common approach involves the reductive amination of acetone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the dimethylamine acting as both the amine source and the reducing agent.
Industrial Production Methods
In industrial settings, [(2S)-2-aminopropyl]dimethylamine is produced through a catalytic hydrogenation process. This involves the reaction of acetone with dimethylamine in the presence of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature. This method is efficient and yields high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
[(2S)-2-aminopropyl]dimethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Alkylated amines and other substituted derivatives.
類似化合物との比較
Similar Compounds
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: An amine with three methyl groups attached to the nitrogen atom.
Diethylamine: An amine with two ethyl groups attached to the nitrogen atom.
Uniqueness
[(2S)-2-aminopropyl]dimethylamine is unique due to its chiral nature and specific three-dimensional arrangement. This chirality can impart distinct biological and chemical properties, making it valuable for applications where stereochemistry is crucial.
特性
IUPAC Name |
(2S)-1-N,1-N-dimethylpropane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(6)4-7(2)3/h5H,4,6H2,1-3H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQHLOZQFPWDCA-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70831-55-9 | |
| Record name | [(2S)-2-aminopropyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2547696.png)


![2-cyano-N-(2,5-dichlorophenyl)-3-[2-(morpholin-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2547702.png)
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B2547703.png)
![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2547704.png)


![3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2547709.png)
![4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2547710.png)
![3-(4-ethylbenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2547711.png)
![6-[5-[2-(2-Fluorophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2547714.png)

